SARS-CoV-2 3CLpro-IN-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SARS-CoV-2 3CLpro-IN-6: is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. The 3C-like protease, also known as the main protease, is essential for the viral replication and transcription processes. By inhibiting this protease, this compound aims to prevent the virus from replicating and spreading within the host.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common method involves the use of solid-phase peptide synthesis, where peptides are assembled step-by-step on a solid support. The final product is then cleaved from the support and purified using techniques such as liquid chromatography and mass spectrometry .

Industrial Production Methods: For industrial-scale production, the compound can be synthesized using a prokaryotic expression system, such as Escherichia coli. The recombinant 3C-like protease is expressed and purified as a highly soluble and functionally active protease. This method allows for the production of large quantities of the compound, which is essential for its use in research and potential therapeutic applications .

Análisis De Reacciones Químicas

Types of Reactions: SARS-CoV-2 3CLpro-IN-6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.

Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its stability.

Substitution: Substitution reactions involve replacing specific functional groups within the compound to improve its binding affinity to the 3C-like protease.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields and product purity .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity and stability. These modified compounds are then tested for their efficacy in inhibiting the 3C-like protease and preventing viral replication .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, SARS-CoV-2 3CLpro-IN-6 is used as a model compound to study the inhibition mechanisms of viral proteases. Researchers use it to develop new synthetic methods and optimize reaction conditions for producing similar inhibitors .

Biology: In biological research, the compound is used to study the replication and transcription processes of the SARS-CoV-2 virus. It helps in understanding how the virus interacts with host cells and identifying potential targets for antiviral therapies .

Medicine: In medicine, this compound is being investigated as a potential therapeutic agent for treating COVID-19. Clinical trials are conducted to evaluate its safety, efficacy, and pharmacokinetics in humans .

Industry: In the pharmaceutical industry, the compound is used in high-throughput screening assays to identify new inhibitors of the 3C-like protease. It serves as a reference compound for developing new antiviral drugs .

Mecanismo De Acción

SARS-CoV-2 3CLpro-IN-6 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. The compound forms a covalent bond with the cysteine residue at the active site, preventing the protease from cleaving viral polyproteins. This inhibition blocks the processing of viral polyproteins into functional nonstructural proteins, which are essential for viral replication and transcription .

Comparación Con Compuestos Similares

Nirmatrelvir: A covalent inhibitor of the 3C-like protease with a similar mechanism of action.

Ensitrelvir: A non-covalent inhibitor that binds to an allosteric site on the protease.

Leritrelvir: Another covalent inhibitor with a different chemical structure but similar inhibitory activity

Uniqueness: SARS-CoV-2 3CLpro-IN-6 is unique in its ability to form a stable covalent bond with the active site cysteine residue, providing prolonged inhibition of the protease. This stability makes it a promising candidate for further development as a therapeutic agent against COVID-19 .

Propiedades

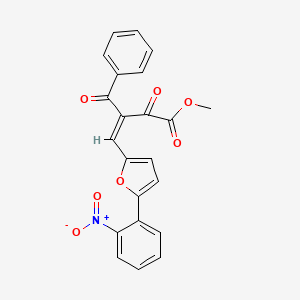

Fórmula molecular |

C22H15NO7 |

|---|---|

Peso molecular |

405.4 g/mol |

Nombre IUPAC |

methyl (Z)-3-benzoyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxobut-3-enoate |

InChI |

InChI=1S/C22H15NO7/c1-29-22(26)21(25)17(20(24)14-7-3-2-4-8-14)13-15-11-12-19(30-15)16-9-5-6-10-18(16)23(27)28/h2-13H,1H3/b17-13- |

Clave InChI |

PXEAOWXHVUSAAR-LGMDPLHJSA-N |

SMILES isomérico |

COC(=O)C(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C(=O)C3=CC=CC=C3 |

SMILES canónico |

COC(=O)C(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(4-benzyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate](/img/structure/B11632802.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632811.png)

![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11632814.png)

![{(2E)-2-[(2E)-(4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11632825.png)

![8-[benzyl(methyl)amino]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B11632833.png)

![4-({2-(3,4-dimethoxyphenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632839.png)

![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632847.png)

![8-[(2-Methoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11632855.png)

![methyl 2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11632862.png)

![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)

![5-(4-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632878.png)

![ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632886.png)